N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide
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Overview
Description
N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide is a synthetic compound that belongs to the class of indolizine derivatives. Indolizine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a unique structure with a hydroxycyclobutyl group and a methylindolizine carboxamide moiety, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative, under acidic or basic conditions.
Introduction of the Hydroxycyclobutyl Group: The hydroxycyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide and a suitable nucleophile, such as a hydroxylamine derivative.
Formation of the Carboxamide Moiety: The carboxamide group can be formed through an amidation reaction between the indolizine core and a suitable carboxylic acid derivative, such as an acyl chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde under suitable conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halides, amines, thiols, or other nucleophiles under suitable conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its biological activity.
Medicine: Investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, resulting in various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide can be compared with other indolizine derivatives, such as:
N-methylindolizine-2-carboxamide: Lacks the hydroxycyclobutyl group, resulting in different chemical and biological properties.
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide: Lacks the methyl group, which may affect its binding affinity and biological activity.
N-(2-hydroxycyclobutyl)-N-methylindolizine-3-carboxamide: The carboxamide group is positioned differently, leading to variations in reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-15(12-5-6-13(12)17)14(18)10-8-11-4-2-3-7-16(11)9-10/h2-4,7-9,12-13,17H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXRKAIIKQQZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C(=O)C2=CN3C=CC=CC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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